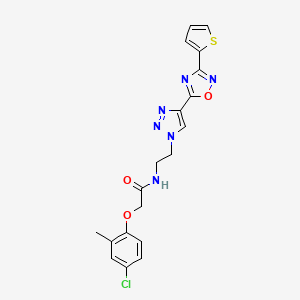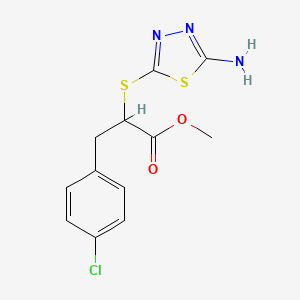
Methyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-3-(4-chlorophenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-3-(4-chlorophenyl)propanoate is a useful research compound. Its molecular formula is C12H12ClN3O2S2 and its molecular weight is 329.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
A study by Kaya et al. (2016) used quantum chemical and molecular dynamics simulation studies to predict the corrosion inhibition performances of thiadiazole derivatives against corrosion of iron. The study highlights the potential of thiadiazole derivatives, which share structural similarities with Methyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-3-(4-chlorophenyl)propanoate, in protecting metal surfaces from corrosion, suggesting its applicability in material science and engineering to enhance metal longevity and resistance to environmental degradation (Kaya et al., 2016).
Antimicrobial Agents
Sah et al. (2014) conducted research on the synthesis of formazans from a Mannich base derived from a similar thiadiazole compound as antimicrobial agents. The study demonstrates the antimicrobial potential of thiadiazole derivatives against pathogenic bacterial strains, suggesting that this compound could be explored further for its antimicrobial properties, particularly in the development of new antibiotics or antiseptic solutions (Sah et al., 2014).
Molecular Structure Analysis
Kerru et al. (2019) reported on the crystal and molecular structure of a thiadiazole compound, characterized by various spectroscopic techniques and single-crystal X-ray diffraction. This study underscores the importance of understanding the molecular structure for designing compounds with specific properties, indicating that detailed structural analysis of this compound could provide insights into its reactivity, stability, and potential applications in pharmaceuticals and materials science (Kerru et al., 2019).
Synthesis of Oxazolines and Thiazolines
Katritzky et al. (2004) explored the microwave-assisted syntheses of oxazolines and thiazolines, demonstrating a novel application of N-acylbenzotriazoles in the preparation of these compounds under mild conditions. This research could be relevant to the synthesis pathways of this compound, especially in the context of developing efficient, eco-friendly synthesis methods for pharmaceuticals and agrochemicals (Katritzky et al., 2004).
Properties
IUPAC Name |
methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-3-(4-chlorophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2S2/c1-18-10(17)9(19-12-16-15-11(14)20-12)6-7-2-4-8(13)5-3-7/h2-5,9H,6H2,1H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEWJUHOJRWWPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)Cl)SC2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(5-mercapto-1H-tetrazol-1-yl)phenyl]ethanone](/img/structure/B2516259.png)
![1-(2-hydroxyethyl)-6-((3-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2516261.png)
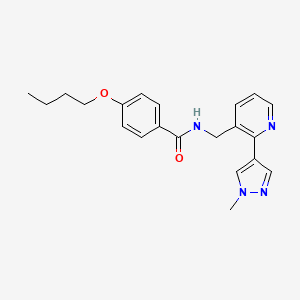

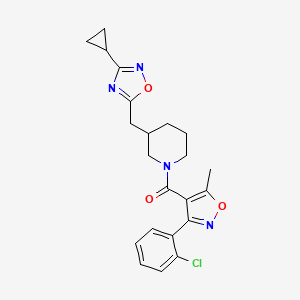


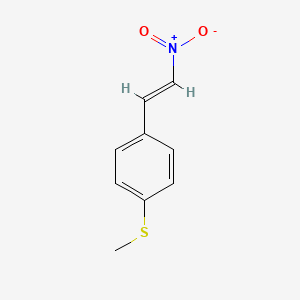

![Benzyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2516269.png)
![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2516270.png)
![N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N'-(3,4-difluorophenyl)urea](/img/structure/B2516274.png)
![2-ethyl-5-[(4-fluorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2516275.png)
